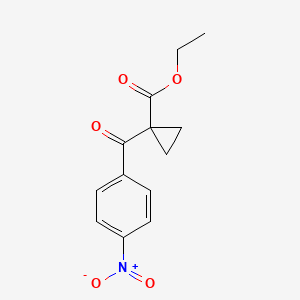
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate
Descripción general
Descripción
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13 H13 N O5 . It has a molecular weight of 263.25 and is categorized under esters .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate is represented by the formula C13 H13 N O5 . This indicates that the molecule is composed of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis in Organic Chemistry
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate and related compounds have been utilized in various synthetic processes in organic chemistry. For instance, Koto, Uchida, and Zen (1972, 1973) demonstrated its use in the synthesis of isomaltose, isomaltotetraose, and isomaltooctaose, showcasing its role in the formation of complex saccharides (Koto, Uchida, & Zen, 1972)(Koto, Uchida, & Zen, 1973).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized derivatives of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate and tested them for antimicrobial and antioxidant activities. They found compounds exhibiting significant antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Polymerization and Material Science
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate-related compounds have also been studied in the context of polymerization and material science. Li, Padías, and Hall (1992) reported the use of a derivative, Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, in the cationic polymerization of N-vinylcarbazole, highlighting its role in the development of polymers with specific properties (Li, Padías, & Hall, 1992).
Synthesis of Fluorescent Compounds
In the field of fluorescence, Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes involving Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate derivatives. These compounds were analyzed for their spectroscopic and electrochemical properties, contributing to the understanding of fluorescent materials (Coelho et al., 2015).
Propiedades
IUPAC Name |
ethyl 1-(4-nitrobenzoyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-19-12(16)13(7-8-13)11(15)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTWFSPPANTUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



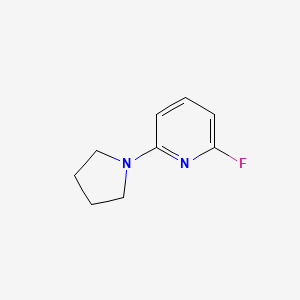
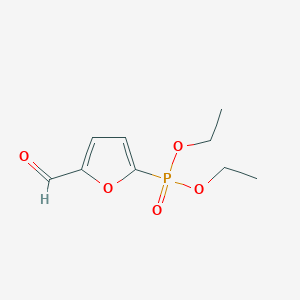
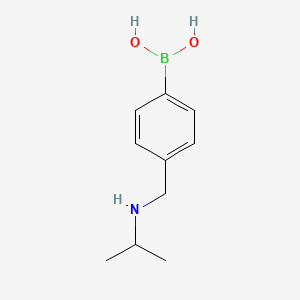
![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)
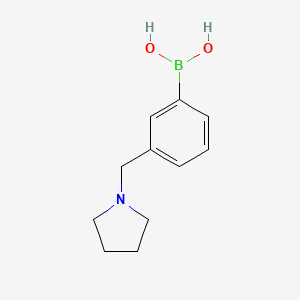
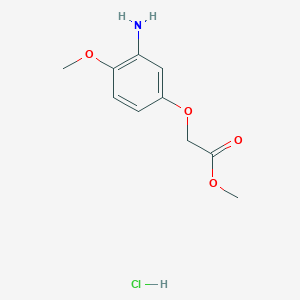
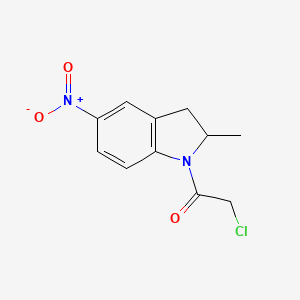

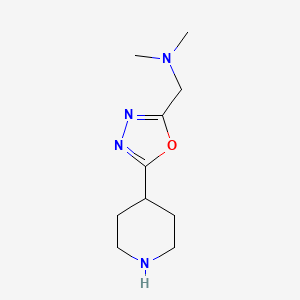
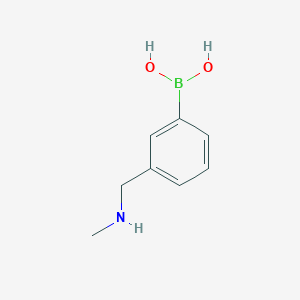
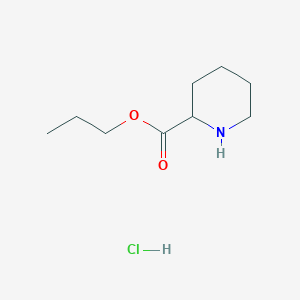
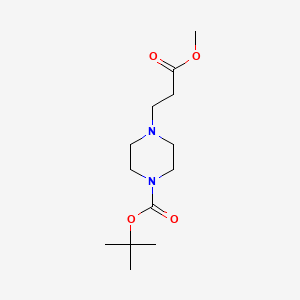
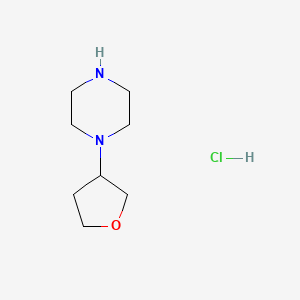
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)